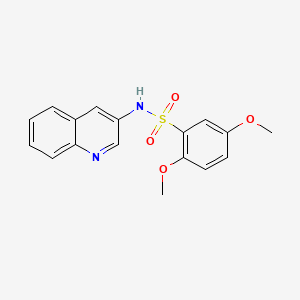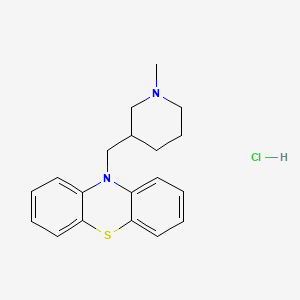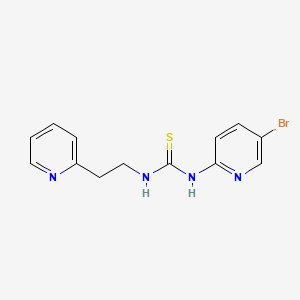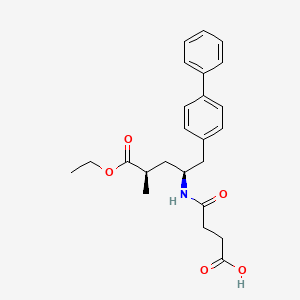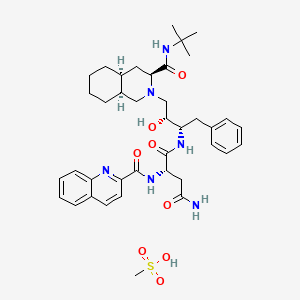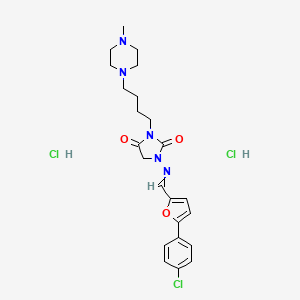
バレニクリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
バレニクリジン塩酸塩は、禁煙を目的とした処方薬です。シャンティックスやチャンピックスなどのブランド名で販売されています。この化合物はニコチン性アセチルコリン受容体の部分的アゴニストであり、特にアルファ4/ベータ2サブタイプを標的としています。 これらの受容体に結合することで、バレニクリジン塩酸塩はニコチン依存症に関連する渇望と離脱症状を軽減するのに役立ちます .
科学的研究の応用
Varenicline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Research focuses on its effects on neurotransmitter release and receptor binding.
Medicine: Primarily used for smoking cessation, it is also being investigated for its potential in treating other addictions and neuropsychiatric conditions.
Industry: Varenicline Hydrochloride is used in the pharmaceutical industry for the development of smoking cessation aids and related therapies
作用機序
バレニクリジン塩酸塩は、アルファ4/ベータ2ニコチン性アセチルコリン受容体で部分的アゴニストとして作用します。これらの受容体を部分的に活性化することで、脳の報酬中枢である腹側被蓋野におけるドーパミンの放出を減少させます。この作用は、ニコチン依存症に関連する渇望と離脱症状を軽減するのに役立ちます。 さらに、バレニクリジン塩酸塩は、アルファ3/ベータ4やアルファ6を含む受容体など、他のニコチン性受容体サブタイプでもいくらか活性を持っています .
類似化合物:
ブプロピオン: 別の禁煙補助剤ですが、ノルエピネフリン・ドーパミン再取り込み阻害薬として作用します。
ニコチン置換療法(NRT): ニコチンパッチやガムなどの製品が含まれ、離脱症状を軽減するためにニコチンを供給します。
ユニークさ: バレニクリジン塩酸塩は、アルファ4/ベータ2ニコチン性アセチルコリン受容体に対する高い選択性と部分的アゴニスト活性が特徴です。 この選択性により、ニコチンなどの完全アゴニストと比較して、副作用が少なく、渇望と離脱症状を効果的に軽減することができます .
Safety and Hazards
Varenicline hydrochloride may cause respiratory tract irritation, skin irritation, and eye irritation . It may be harmful if swallowed . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
将来の方向性
Varenicline hydrochloride is currently used as an aid in smoking cessation . Dosing should start 1 to 2 weeks before the quit date or the patient may begin treatment and quit smoking between Days 8 and 35 . The future directions of Varenicline hydrochloride will likely continue to focus on its role in smoking cessation and potentially other areas of addiction.
生化学分析
Biochemical Properties
Varenicline hydrochloride acts as a partial agonist of the alpha4/beta2 nicotinic acetylcholine receptor (α4β2 nAChR), and also on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .
Cellular Effects
Varenicline hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory cytokine levels, cell proliferation, and migration rates in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cell lines .
Molecular Mechanism
Varenicline hydrochloride exerts its effects at the molecular level primarily through its interaction with nicotinic acetylcholine receptors. It is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . This means that it can bind to these receptors and activate them, but not to the same extent as the full agonist, nicotine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Varenicline hydrochloride have been observed to change over time. For instance, it has been found to decrease LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs to a similar level that observed with dexamethasone .
Dosage Effects in Animal Models
The effects of Varenicline hydrochloride have been studied in animal models. For example, it has been found to ameliorate ketamine-evoked set-shifting deficits in a ketamine-based model of schizophrenia-like cognitive deficits on the attentional set-shifting task in rats .
Metabolic Pathways
Varenicline hydrochloride undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged Varenicline . Renal elimination of Varenicline is primarily through glomerular filtration along with active tubular secretion possibly via the organic cation transporter, OCT2 .
準備方法
合成経路と反応条件: バレニクリジン塩酸塩の合成は、市販の出発物質から始まる複数のステップを伴います。一般的な合成経路の1つには、ピラジン誘導体とベンザゼピン部分の環化が含まれます。 反応条件は通常、環化プロセスを促進するために強塩基と高温の使用を伴います .
工業的生産方法: バレニクリジン塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスは収率と純度を最適化するために調整されており、多くの場合、精製に高速液体クロマトグラフィー(HPLC)が使用されます。 最終生成物は、安定性と製剤の容易さのために塩酸塩に変換されます .
3. 化学反応の分析
反応の種類: バレニクリジン塩酸塩は、次のものを含むいくつかのタイプの化学反応を起こします。
酸化: N-オキシド誘導体の生成につながるマイナーな酸化反応が起こる可能性があります。
還元: 還元反応はあまり一般的ではありませんが、還元された類似体の生成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
主な生成物: これらの反応から生成される主な生成物には、バレニクリジンのさまざまな誘導体、たとえばN-オキシドと還元された類似体が含まれます。 これらの誘導体は、異なる薬理学的特性を持つ可能性があり、しばしば潜在的な治療的利点について研究されています .
4. 科学研究の応用
バレニクリジン塩酸塩は、さまざまな科学研究の応用があります。
化学: ニコチン性アセチルコリン受容体の相互作用を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質の放出と受容体結合への影響に関する研究が行われています。
医学: 主に禁煙に使用されていますが、その他の依存症や神経精神疾患の治療における可能性も調査されています。
化学反応の分析
Types of Reactions: Varenicline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Minor oxidation reactions can occur, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions are less common but can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Varenicline, such as N-oxide and reduced analogs. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .
類似化合物との比較
Bupropion: Another smoking cessation aid, but it works as a norepinephrine-dopamine reuptake inhibitor.
Nicotine Replacement Therapies (NRT): Includes products like nicotine patches and gum, which provide nicotine to reduce withdrawal symptoms.
Cytisine: A plant-based alkaloid that also acts as a partial agonist at nicotinic receptors.
Uniqueness: Varenicline Hydrochloride is unique in its high selectivity and partial agonist activity at the alpha4/beta2 nicotinic acetylcholine receptors. This selectivity allows it to effectively reduce cravings and withdrawal symptoms with fewer side effects compared to full agonists like nicotine .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Varenicline hydrochloride involves the reaction of 5-(2-chloroethyl)-1-methylpyridin-2(1H)-one with 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-2-one in the presence of hydrochloric acid.", "Starting Materials": [ "5-(2-chloroethyl)-1-methylpyridin-2(1H)-one", "2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-2-one", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-(2-chloroethyl)-1-methylpyridin-2(1H)-one and 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-2-one in a solvent such as ethanol.", "Step 2: Add hydrochloric acid to the reaction mixture and stir for several hours at a temperature of about 50-60°C.", "Step 3: Filter the resulting solid and wash with a suitable solvent such as ethanol.", "Step 4: Dry the product under vacuum to obtain Varenicline hydrochloride as a white crystalline solid." ] } | |
CAS番号 |
230615-23-3 |
分子式 |
C13H15Cl2N3 |
分子量 |
284.18 g/mol |
IUPAC名 |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |
InChI |
InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;; |
InChIキー |
NZVVYNGXLGJKCW-DRJPZDRJSA-N |
異性体SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
正規SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
同義語 |
(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



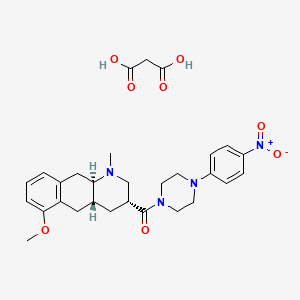
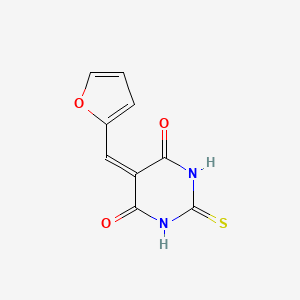
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)
